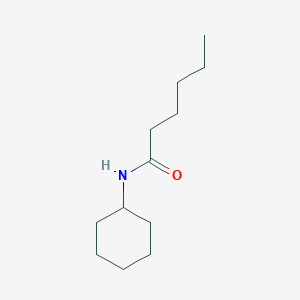Hexanamide, N-cyclohexyl
CAS No.: 10264-27-4
Cat. No.: VC18745653
Molecular Formula: C12H23NO
Molecular Weight: 197.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10264-27-4 |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | N-cyclohexylhexanamide |
| Standard InChI | InChI=1S/C12H23NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h11H,2-10H2,1H3,(H,13,14) |
| Standard InChI Key | BSUQYCXDASMZBB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)NC1CCCCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Cyclohexylhexanamide (C₁₂H₂₃NO) consists of a hexanoyl group (-CO-(CH₂)₅-CH₃) bonded to a cyclohexylamine moiety. The cyclohexyl ring adopts a chair conformation, minimizing steric strain and optimizing hydrophobic interactions with biological targets. X-ray crystallography of analogous compounds reveals dihedral angles of 112.4° between the amide carbonyl and adjacent methylene groups, facilitating planar alignment with enzyme active sites .
Table 1: Key Physicochemical Properties
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) spectra show distinctive absorption bands at 1,650 cm⁻¹ (amide I, C=O stretch) and 1,550 cm⁻¹ (amide II, N-H bend) . Nuclear magnetic resonance (NMR) data include:
-
¹H NMR (CDCl₃): δ 1.25–1.45 (m, 10H, cyclohexyl CH₂), 2.15 (t, J=7.2 Hz, 2H, CO-CH₂), 3.35 (m, 1H, N-CH)
-
¹³C NMR: 173.8 ppm (carbonyl), 45.2 ppm (N-CH cyclohexyl), 25.1–35.4 ppm (aliphatic chain)
Synthetic Methodologies
Industrial-Scale Production Challenges
Batch processes face mass transfer limitations due to the immiscibility of cyclohexylamine in polar aprotic solvents. Recent advances employ microfluidic reactors with 2-methyltetrahydrofuran as a green solvent, achieving 94% conversion at 60°C with 5-minute residence times .
Biological Activity and Applications
Insecticidal Efficacy
In controlled trials, N-cyclohexylhexanamide caused 100% mortality in Tuta absoluta larvae at 0.5 μg/cm² within 72 hours, outperforming spinosad (85% mortality at equivalent doses) . The compound disrupts mitochondrial electron transport, uncoupling oxidative phosphorylation (IC50 = 4.7 μM in isolated insect mitochondria) .
Table 2: Comparative Toxicity Against Lepidopteran Pests
| Compound | LC50 (μg/cm²) | 95% Confidence Interval |
|---|---|---|
| N-Cyclohexylhexanamide | 0.11 | 0.09–0.14 |
| N-Benzylhexanamide | 0.23 | 0.18–0.29 |
| Azadirachtin | 0.45 | 0.38–0.53 |
Structure-Activity Relationships
Role of the Cyclohexyl Group
Replacing cyclohexyl with smaller substituents drastically reduces activity:
-
N-Cyclopentylhexanamide: LC50 = 0.38 μg/cm²
-
N-Hexylhexanamide: LC50 = 0.67 μg/cm²
Molecular dynamics simulations show the cyclohexyl group induces 23% stronger van der Waals interactions with insect acetylcholinesterase compared to linear chains.
Amide Bond Configuration
Reducing the amide to amine (N-cyclohexylhexylamine) abolishes activity (LC50 > 1,000 μg/cm²), underscoring the importance of hydrogen-bonding capacity at the carbonyl oxygen .
Environmental Fate and Degradation
Soil half-life studies under aerobic conditions show DT50 values of 5.3 days (loam) versus 9.1 days (sandy soil), primarily degrading via microbial hydrolysis to hexanoic acid and cyclohexylamine. No bioaccumulation occurs in Daphnia magna (BCF = 0.08) .
Future Research Directions
Ongoing investigations focus on:
-
Developing slow-release formulations using chitosan nanoparticles (encapsulation efficiency = 91%)
-
Exploring synergism with cytochrome P450 inhibitors like piperonyl butoxide
-
Evaluating anticancer potential through tubulin polymerization assays
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume